Product packaging for Cyanomethyl 4-(quinolin-2-yl)benzoate(Cat. No.:CAS No. 61781-57-5)

Cyanomethyl 4-(quinolin-2-yl)benzoate

Cat. No.: B11841847
CAS No.: 61781-57-5
M. Wt: 288.3 g/mol
InChI Key: CEXRYUUSYKDCKT-UHFFFAOYSA-N
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Description

Overview of Quinoline-Containing Compounds in Contemporary Organic Synthesis

Quinoline (B57606), a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and a pyridine (B92270) ring, serves as a foundational scaffold in a vast array of chemical applications. numberanalytics.comorientjchem.orgnumberanalytics.com This structural motif is considered a "privileged" scaffold in medicinal chemistry due to its consistent presence in molecules with significant biological activity. nih.govresearchgate.netresearchgate.net Quinoline derivatives are integral to numerous pharmaceuticals, exhibiting a wide spectrum of therapeutic properties, including antimalarial, anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral activities. orientjchem.orgnih.govnih.gov Well-known drugs such as chloroquine (B1663885) (antimalarial), ciprofloxacin (B1669076) (antibacterial), and topotecan (B1662842) (anticancer) feature the quinoline core, highlighting its importance in drug design. nih.govresearchgate.net

Beyond medicine, the quinoline nucleus is a versatile building block in materials science and catalysis. numberanalytics.com Its unique electronic and optical properties make it a valuable component in the development of advanced materials such as organic light-emitting diodes (OLEDs), conjugated polymers, and dyes. biosynce.comresearchgate.net In organic synthesis, a variety of named reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses, have been developed to construct the quinoline ring system, allowing chemists to create a diverse library of substituted derivatives for various applications. numberanalytics.comwikipedia.org The ability to functionalize the quinoline ring at different positions allows for the fine-tuning of its chemical and physical properties, making it a subject of continuous research interest. researchgate.netrsc.org

Table 1: Examples of Biologically Active Quinoline Derivatives

Compound Therapeutic Class Primary Application
Quinine Antimalarial Treatment of Plasmodium falciparum malaria nih.govrsc.org
Chloroquine Antimalarial, Antirheumatic Malaria treatment and prevention, rheumatoid arthritis nih.gov
Ciprofloxacin Antibiotic (Fluoroquinolone) Treatment of bacterial infections nih.govresearchgate.net
Bedaquiline Antitubercular Treatment of multidrug-resistant tuberculosis nih.gov
Montelukast Antiasthmatic Maintenance treatment of asthma nih.gov

Significance of Benzoate (B1203000) Esters in Chemical Research

Benzoate esters, derived from the condensation of benzoic acid and an alcohol, are a pivotal class of compounds in organic chemistry. chemicalbook.comnih.gov They serve as crucial intermediates in the synthesis of a wide range of fine chemicals, pharmaceuticals, and agrochemicals. chemicalbook.comresearchgate.net The ester functional group is a key feature, susceptible to reactions like hydrolysis, which can regenerate the parent carboxylic acid and alcohol, making it useful as a protecting group for carboxylic acids. fiveable.me

In the pharmaceutical industry, benzoate esters are valued for their roles as plasticizers, solvents, and precursors to more complex molecules. researchgate.netgoogle.com Some benzoate derivatives have demonstrated biological activities themselves and are being investigated for the treatment of neurodegenerative diseases. google.com The synthesis of benzoate esters is typically achieved through Fischer esterification, reacting benzoic acid with an alcohol in the presence of a strong acid catalyst. chemicalbook.com Innovations in catalysis continue to improve the efficiency and environmental footprint of these synthetic methods. researchgate.netacs.org Their pleasant aroma also leads to their widespread use as fragrances and flavoring agents in the cosmetic and food industries. chemicalbook.comnih.gov

Table 2: Common Applications of Benzoate Esters

Application Area Specific Use Example
Pharmaceuticals Synthesis intermediate, flavoring agent, plasticizer Methyl benzoate, Butyl benzoate researchgate.net
Fragrance Industry Component in perfumes and cosmetics Ethyl benzoate, Benzyl (B1604629) benzoate chemicalbook.comresearchgate.net
Food Industry Artificial flavoring agent Ethyl benzoate chemicalbook.comnih.gov
Chemical Synthesis Protecting group, solvent, intermediate General use as protecting groups for alcohols organic-chemistry.org

| Polymers | Plasticizers for PVC and other polymers | Dibenzoate esters google.com |

Role of Cyanomethyl Moieties in Synthetic Strategy

The cyanomethyl group (–CH₂CN) is a highly versatile functional moiety in organic synthesis. wikipedia.org Its significance stems primarily from the reactivity of the cyano (nitrile) group, which can be readily converted into a variety of other important functional groups. magtech.com.cnrsc.org Through hydrolysis, it can yield carboxylic acids; reduction can produce primary amines; and reaction with Grignard reagents can lead to ketones. This synthetic flexibility makes the cyanomethyl group a valuable precursor in the construction of complex molecules. rsc.org

Cyanomethylation, the introduction of a cyanomethyl group, is a key strategy for carbon-carbon bond formation. organic-chemistry.org This can be achieved through various methods, including the use of cyanomethyl radicals or the cyanomethyl carbanion as a nucleophile. rsc.orgresearchgate.net Furthermore, the cyanomethyl group is employed as a protecting group in multi-step syntheses, particularly for hydroxyl and carboxyl functions, due to its stability under certain conditions and its selective removal under mild basic conditions. rsc.orglibretexts.orgwikipedia.org In carbohydrate chemistry, cyanomethyl ethers have been developed as participating orthogonal protecting groups for the stereoselective synthesis of glycosides. acs.org

Table 3: Synthetic Utility of the Cyanomethyl Group

Transformation Reagents/Conditions Resulting Functional Group
Hydrolysis Acid or base catalysis Carboxylic acid (–COOH)
Reduction H₂/Catalyst, LiAlH₄ Primary amine (–CH₂NH₂)
Reaction with Grignard Reagents 1. RMgX; 2. H₃O⁺ Ketone (–C(O)R)

| Cycloaddition | Azides | Tetrazole ring |

Multifaceted Nature of Cyanomethyl 4-(quinolin-2-yl)benzoate as a Research Target

The compound this compound integrates three distinct and synthetically significant functional groups onto a single molecular framework. This unique combination makes it a compelling target for chemical research. The multifaceted nature of the molecule arises from the potential interplay and distinct contributions of each moiety:

The Benzoate Ester Linkage : This ester group acts as a stable linker connecting the quinoline core to the cyanomethyl group. In a medicinal chemistry context, this ester could be susceptible to enzymatic cleavage by esterases in vivo, suggesting a potential application as a prodrug. Cleavage would release a quinolinyl-benzoic acid derivative and formaldehyde (B43269) cyanhydrin, which decomposes to formaldehyde and hydrogen cyanide. This prodrug strategy could be explored for targeted delivery or controlled release.

The Cyanomethyl Moiety : This terminal group serves as a versatile synthetic handle. The presence of the nitrile allows for a wide range of subsequent chemical modifications. magtech.com.cn Researchers could use this group to attach other molecules, polymers, or labels, or convert it into other functional groups to create a library of derivatives for structure-activity relationship (SAR) studies.

The synergy of these three components suggests that this compound is not just a static molecule but a platform for further discovery in medicinal chemistry, chemical biology, and materials science.

Scope and Objectives of Academic Inquiry into the Compound

Given the structural features of this compound, a structured academic inquiry would logically pursue several key objectives. The primary scope would be to fully synthesize, characterize, and explore the potential applications of this compound and its derivatives.

Key Research Objectives:

Development of an Efficient Synthesis: The first objective would be to establish a reliable and high-yielding synthetic route to this compound. This would likely involve the synthesis of 4-(quinolin-2-yl)benzoic acid followed by its esterification with 2-hydroxyacetonitrile (glycolonitrile).

Physicochemical and Structural Characterization: A thorough characterization of the compound using modern analytical techniques (NMR, Mass Spectrometry, IR, X-ray crystallography) would be essential to confirm its structure and understand its properties.

Investigation of Biological Activity: Drawing on the established bioactivity of quinolines, a primary objective would be to screen this compound for various biological activities. This would include assays for anticancer, antimicrobial (antibacterial and antifungal), and antiviral properties.

Prodrug Potential and Hydrolytic Stability Studies: The stability of the benzoate ester linkage would be investigated under both chemical and enzymatic conditions (e.g., in human plasma) to assess its potential as a prodrug.

Synthetic Derivatization: A further objective would be to use the cyanomethyl group as a synthetic handle to create a library of new analogues. This would involve converting the nitrile to amines, amides, or carboxylic acids to explore how these modifications affect the molecule's properties and biological activity, thereby establishing SAR.

Through these focused inquiries, the scientific community can systematically unlock the potential held within the unique architecture of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H12N2O2 B11841847 Cyanomethyl 4-(quinolin-2-yl)benzoate CAS No. 61781-57-5

Properties

CAS No.

61781-57-5

Molecular Formula

C18H12N2O2

Molecular Weight

288.3 g/mol

IUPAC Name

cyanomethyl 4-quinolin-2-ylbenzoate

InChI

InChI=1S/C18H12N2O2/c19-11-12-22-18(21)15-7-5-14(6-8-15)17-10-9-13-3-1-2-4-16(13)20-17/h1-10H,12H2

InChI Key

CEXRYUUSYKDCKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)C(=O)OCC#N

Origin of Product

United States

Synthetic Methodologies and Strategies

Precursor Synthesis and Starting Materials for Cyanomethyl 4-(quinolin-2-yl)benzoate

Synthesis of 4-Substituted Benzoate (B1203000) Precursors

The central precursor for this portion of the molecule is 4-(quinolin-2-yl)benzoic acid. Its synthesis can be approached through various established methods for the formation of 2-arylquinolines.

The Doebner-von Miller reaction offers a viable route, involving the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. nih.govwikipedia.org In a potential pathway to 4-(quinolin-2-yl)benzoic acid, 4-aminobenzoic acid could be reacted with an appropriate α,β-unsaturated aldehyde or ketone under acidic conditions. This method is a variation of the Skraup synthesis and is a common approach for generating substituted quinolines. nih.gov

Another classical and highly effective method is the Friedländer synthesis , which involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgorganic-chemistry.org For the synthesis of 4-(quinolin-2-yl)benzoic acid, a plausible route would involve the reaction of 2-aminobenzaldehyde with 4-acetylbenzoic acid. This reaction is typically catalyzed by acids or bases. wikipedia.orgnih.gov A microwave-assisted modification of the Friedländer synthesis has been shown to be a rapid and efficient method for quinoline (B57606) synthesis. nih.gov

Modern synthetic approaches, particularly palladium-catalyzed cross-coupling reactions , provide an alternative and often more versatile strategy. nih.govrsc.org For instance, a Suzuki or Stille coupling could be employed to link a quinoline derivative (e.g., 2-chloroquinoline (B121035) or 2-bromoquinoline) with a boronic acid or organotin derivative of benzoic acid (e.g., 4-(dihydroxyboryl)benzoic acid). These methods offer the advantage of mild reaction conditions and broad functional group tolerance. rsc.org

Method Starting Materials Example Key Features
Doebner-von Miller Reaction4-Aminobenzoic acid, α,β-unsaturated carbonyl compoundAcid-catalyzed, variation of Skraup synthesis. nih.govwikipedia.org
Friedländer Synthesis2-Aminobenzaldehyde, 4-Acetylbenzoic acidAcid or base-catalyzed condensation. wikipedia.orgorganic-chemistry.org
Palladium-Catalyzed Coupling2-Chloroquinoline, 4-Boronobenzoic acidMild conditions, high functional group tolerance. nih.govrsc.org

Synthesis of 2-Substituted Quinoline Precursors

The synthesis of the quinoline core itself is a well-established area of organic chemistry, with numerous named reactions available for the construction of this heterocyclic system. These methods are fundamental to accessing the 2-substituted quinoline precursor required for this compound.

The Skraup synthesis is one of the oldest methods, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. pharmaguideline.comwikipedia.org While effective for producing the parent quinoline, it can be adapted for substituted anilines to yield substituted quinolines.

The Combes quinoline synthesis utilizes the condensation of an aniline with a β-diketone under acidic conditions to form 2,4-disubstituted quinolines. drugfuture.comwikipedia.orgwikiwand.com

The Doebner-von Miller reaction , as mentioned previously, is a versatile method for preparing 2- and/or 4-substituted quinolines from anilines and α,β-unsaturated carbonyl compounds. nih.govwikipedia.orgiipseries.org

The Friedländer synthesis provides a direct route to 2,3-disubstituted quinolines from 2-aminoaryl aldehydes or ketones and a compound with an α-methylene ketone. wikipedia.orgorganic-chemistry.orgresearchgate.netnih.gov

Modern approaches often rely on transition metal-catalyzed reactions , particularly those using palladium, which can offer milder reaction conditions and greater substrate scope compared to the classical methods. nih.govrsc.orgscispace.comnih.gov These reactions can involve the oxidative cyclization of appropriate precursors. rsc.orgscispace.com

Synthetic Method General Reactants Typical Substitution Pattern
Skraup SynthesisAniline, Glycerol, Oxidizing AgentVariably substituted on the benzene (B151609) ring. pharmaguideline.comwikipedia.org
Combes SynthesisAniline, β-Diketone2,4-Disubstituted. drugfuture.comwikipedia.org
Doebner-von Miller ReactionAniline, α,β-Unsaturated Carbonyl2- and/or 4-Substituted. nih.govwikipedia.org
Friedländer Synthesis2-Aminoaryl Aldehyde/Ketone, α-Methylene Ketone2,3-Disubstituted. wikipedia.orgorganic-chemistry.org
Palladium-Catalyzed SynthesisVarious (e.g., Allyl alcohols and anilines)Varied, depending on precursors. nih.govrsc.orgscispace.com

Strategies for Introducing the Cyanomethyl Group

The cyanomethyl group is introduced during the esterification step, where a reagent acts as the source of the –CH₂CN moiety. There are two primary strategies for this: direct esterification with a cyanomethyl-containing alcohol or a two-step approach involving an initial activation of the carboxylic acid followed by reaction with a cyanomethylating agent.

A common and direct approach is the use of 2-hydroxyacetonitrile (glycolonitrile). This compound can react with a carboxylic acid under standard esterification conditions to form the cyanomethyl ester.

Alternatively, chloroacetonitrile (B46850) can be used to alkylate the carboxylate salt of 4-(quinolin-2-yl)benzoic acid. This is a nucleophilic substitution reaction where the carboxylate anion displaces the chloride from chloroacetonitrile.

Another method involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid halide . The resulting acid halide can then be reacted with an α-hydroxynitrile in the presence of a base to yield the cyanomethyl ester. nih.gov

Formation of the Ester Linkage in this compound

The final step in the synthesis of this compound is the formation of the ester bond between the 4-(quinolin-2-yl)benzoic acid precursor and the cyanomethyl group. This can be achieved through various esterification methods, ranging from classical acid-catalyzed reactions to modern coupling protocols.

Esterification Reactions: Classical and Modern Approaches

The Fischer esterification is a classical method that involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. nih.govresearchgate.netresearchgate.net In the context of this synthesis, 4-(quinolin-2-yl)benzoic acid could be reacted with 2-hydroxyacetonitrile under these conditions. The reaction is reversible, and often requires the removal of water to drive the equilibrium towards the product. researchgate.net

The Steglich esterification is a milder method that uses a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC) or a similar carbodiimide (B86325), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgdrugfuture.comwikiwand.com This method is advantageous for substrates that are sensitive to strong acids and high temperatures. Greener protocols for the Steglich esterification have been developed using solvents like acetonitrile (B52724). wikipedia.orgdrugfuture.com

As mentioned earlier, the reaction of the acid chloride of 4-(quinolin-2-yl)benzoic acid with 2-hydroxyacetonitrile is a direct and often high-yielding method for forming the ester. nih.gov This approach avoids the equilibrium limitations of the Fischer esterification.

Esterification Method Reagents Key Features
Fischer Esterification4-(Quinolin-2-yl)benzoic acid, 2-Hydroxyacetonitrile, Strong Acid (e.g., H₂SO₄)Acid-catalyzed, reversible reaction. nih.govresearchgate.net
Steglich Esterification4-(Quinolin-2-yl)benzoic acid, 2-Hydroxyacetonitrile, DCC, DMAPMild conditions, suitable for sensitive substrates. wikipedia.orgdrugfuture.com
Acid Chloride Method4-(Quinolin-2-yl)benzoyl chloride, 2-HydroxyacetonitrileHigh-yielding, avoids equilibrium. nih.gov
Carboxylate AlkylationSodium 4-(quinolin-2-yl)benzoate, ChloroacetonitrileNucleophilic substitution.

Catalytic Systems in Ester Bond Formation

The choice of catalyst is crucial for an efficient esterification reaction. In Fischer esterification , strong protic acids like sulfuric acid or tosic acid are commonly used to protonate the carboxylic acid, making it more electrophilic. researchgate.net

For Steglich esterification , the combination of a carbodiimide (like DCC or EDC) and an acylation catalyst (like DMAP) is standard. The carbodiimide activates the carboxylic acid, and DMAP facilitates the nucleophilic attack of the alcohol. wikipedia.org

In modern synthetic chemistry, a variety of other catalytic systems have been developed to promote ester bond formation under milder and more selective conditions. These can include Lewis acids and enzyme-based catalysts, although their application to the specific synthesis of cyanomethyl esters is less commonly reported than the classical methods.

Key Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

The central challenge in synthesizing the core structure of this compound is the formation of the carbon-carbon bond linking the C2 position of the quinoline ring to the C4 position of the benzoate ring. Transition-metal-catalyzed cross-coupling reactions are the most powerful and widely used methods for achieving this type of biaryl linkage. wikipedia.orgorganic-chemistry.org These reactions offer high efficiency and functional group tolerance, which is crucial for constructing complex molecules. nobelprize.org

Palladium-catalyzed cross-coupling reactions represent the gold standard for the formation of C-C bonds in organic synthesis. nobelprize.org The Suzuki-Miyaura coupling is a particularly effective method for this purpose, involving the reaction of an organoboron compound with an organohalide. researchgate.net For the synthesis of the target molecule, this could involve coupling a 2-haloquinoline (e.g., 2-bromoquinoline) with a boronic acid derivative of the benzoate moiety, such as (4-((cyanomethoxy)carbonyl)phenyl)boronic acid. Alternatively, the coupling partners can be reversed.

The reaction is catalyzed by a Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst. nobelprize.org The process involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions. Modern phosphine-based ligands like SPhos and XPhos have proven effective in facilitating the coupling of even challenging substrates. organic-chemistry.org The high chemoselectivity of the Suzuki reaction allows for the presence of sensitive functional groups like esters and nitriles. nobelprize.org

Table 1: Representative Conditions for Palladium-Catalyzed Suzuki Coupling


Catalyst/PrecatalystLigandBaseSolventTypical Temp. (°C)Reference
Pd(PPh3)4-Na2CO3Toluene/H2O80-100
Pd(OAc)2SPhosK3PO4Dioxane100
Pd2(dba)3XPhosK2CO3Toluene110
PdCl2(dppf)-Cs2CO3DMF90

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-based systems. researchgate.net Nickel catalysts can facilitate the coupling of aryl halides or sulfonates with a variety of organometallic reagents. nih.gov For the synthesis of this compound, a nickel catalyst could be used to couple a 2-haloquinoline with a benzoate-derived organozinc or organoboron reagent. Catalysts such as NiCl2(dppp) or Ni(II) complexes with specialized ligands have been shown to be effective. researchgate.net

A significant advantage of nickel catalysis is its ability to activate a wider range of substrates, including less reactive aryl chlorides and sulfonates. nih.gov Furthermore, nickel catalysis is prominent in C-H activation strategies, which offer a more atom-economical approach by directly coupling a C-H bond of one partner with the organohalide of another, thus avoiding the pre-functionalization required for traditional cross-coupling. nih.gov For instance, methods for the direct arylation of heterocycles, while challenging to control regioselectively at the C2 position of quinoline without a directing group, are an area of active research. rsc.org

Table 2: Examples of Nickel-Catalyzed Cross-Coupling Conditions


Catalyst/PrecatalystLigandReactant 1Reactant 2SolventReference
NiCl2(dppp)-Aryl HalideArylboronic AcidToluene
Ni(OAc)2NHC LigandAryl HalideAryl GrignardTHF
Ni(II)-di-radical complex-Aryl HalideNitrogen NucleophileCH3CN/DMF
Ni(PCy3)2Cl2PCy3Aryl FluorideOrganozinc ReagentTHF

The introduction of the cyanomethyl group in the target molecule occurs at the ester functionality. The most direct and conventional method to form this cyanomethyl ester is through the esterification of the parent carboxylic acid, 4-(quinolin-2-yl)benzoic acid. This is typically achieved via a nucleophilic substitution reaction where the carboxylate anion reacts with a cyanomethyl halide, such as chloroacetonitrile or bromoacetonitrile, in the presence of a non-nucleophilic base like potassium carbonate or DBU.

While not the most direct route to the final product, radical cyanomethylation methodologies offer an alternative for introducing a -CH2CN group onto a molecule. rsc.orgnih.gov These modern synthetic methods involve the generation of a radical intermediate which is then "trapped" by a cyanomethylating agent. nih.govwhiterose.ac.uk For example, a novel approach utilizes a vinyl azide (B81097) reagent that, upon radical addition, triggers a cascade-fragmentation to deliver the cyanomethyl group. rsc.orgwhiterose.ac.uk Such a reaction could theoretically be applied to a precursor of the benzoate moiety before its coupling to the quinoline core. This pathway would be particularly valuable for late-stage functionalization or in cases where traditional nucleophilic substitution is problematic. nih.gov

Table 3: Methods for the Formation of the Cyanomethyl Ester


MethodReagentsKey FeaturesReference
Nucleophilic SubstitutionCarboxylic Acid, K2CO3, BromoacetonitrileDirect, high-yielding, standard esterification. benthamdirect.com
Acid Halide RouteCarboxylic Acid Halide, α-hydroxynitrile, Tertiary AmineActivation of the carboxylic acid for efficient esterification. wikipedia.org
Radical Trapping (on precursor)Radical Precursor, Vinyl Azide Reagent, Photoredox CatalystMild conditions, suitable for complex molecules, avoids strong base.[7, 11, 13]
Isothiouronium-Mediated (Thioester)Carboxylic Acid, Isothiouronium SaltForms a cyanomethyl thioester intermediate.[2, 3]

Chemo-, Regio-, and Stereoselectivity in the Synthesis of this compound

Achieving the desired molecular architecture requires precise control over the selectivity of each synthetic step. This includes directing reactions to the correct atoms (regioselectivity), ensuring that only the desired functional groups react (chemoselectivity), and controlling the three-dimensional arrangement of atoms (stereoselectivity).

Regioselectivity: The synthesis of this compound demands high regiocontrol at two key stages. First, the synthesis of the 2-substituted quinoline precursor must be selective. The Friedländer synthesis is a classic and highly reliable method for this, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a ketone or β-ketoester). wikipedia.orgnih.gov This reaction regioselectively forms the quinoline ring, allowing for specific substitution patterns at the C2 and C3 positions. researchgate.netbenthamdirect.com Numerous catalytic systems have been developed to improve the efficiency and conditions of the Friedländer reaction. nih.govorganic-chemistry.org

Second, the cross-coupling step must selectively form the bond between C2 of the quinoline and C4 of the benzoate. The high regioselectivity of reactions like the Suzuki-Miyaura coupling is inherent to their mechanism, as the bond forms specifically between the carbon atoms bearing the halide and the organometallic group. nobelprize.org

Chemoselectivity: During the synthesis, particularly in the cross-coupling step, the catalyst must differentiate between various reactive sites. Modern palladium and nickel catalytic systems exhibit excellent functional group tolerance, allowing them to selectively activate a C-X bond (where X is a halide or triflate) in the presence of ester and nitrile functionalities, which remain untouched under the reaction conditions. nobelprize.orgorganic-chemistry.org Similarly, during the final esterification step, the conditions must be mild enough to form the ester without promoting side reactions on the quinoline ring or cleavage of the biaryl bond.

The target molecule, this compound, is achiral and does not possess any stereocenters. Therefore, its synthesis does not inherently require enantioselective control.

However, enantioselective considerations would become critical in the synthesis of chiral derivatives or analogues. Chirality could be introduced by:

Adding a chiral center to a substituent on either the quinoline or benzoate ring.

Creating atropisomerism. If bulky substituents were placed at the positions ortho to the bond connecting the quinoline and benzoate rings (e.g., at C3 of the quinoline and C3' of the benzoate), rotation around the C-C single bond could be restricted. This would result in stable, non-superimposable mirror-image conformers known as atropisomers, rendering the molecule chiral.

In such a hypothetical case, an asymmetric cross-coupling reaction would be necessary to produce a single enantiomer. This is typically achieved by using a chiral ligand that coordinates to the metal catalyst (palladium or nickel). The chiral environment created by the ligand influences the transition state of the reaction, favoring the formation of one atropisomer over the other. Methodologies such as the enantioselective Povarov reaction have also been developed to synthesize chiral, highly functionalized tetrahydroquinolines, which could serve as precursors to chiral quinoline structures. researchgate.netrsc.org

Alternative Synthetic Routes and Retrosynthetic Analysis

The synthesis of this compound can be approached through several strategic pathways. A thorough retrosynthetic analysis reveals the key disconnections and precursor molecules, paving the way for the design of viable synthetic routes. The primary disconnection point is the ester linkage, suggesting that the final step in most synthetic approaches will be an esterification reaction.

A retrosynthetic breakdown of this compound first cleaves the ester bond, leading to two primary synthons: the 4-(quinolin-2-yl)benzoyl cation and the cyanomethoxide anion. These synthons correspond to the key precursors: 4-(quinolin-2-yl)benzoic acid (or its activated derivative) and a cyanomethylating agent like glycolonitrile (B6354644) or a haloacetonitrile.

Further disconnection of 4-(quinolin-2-yl)benzoic acid suggests precursors such as a dihalobenzene derivative and a quinoline boronic acid (via Suzuki coupling) or a quinoline zinc reagent (via Negishi coupling). An alternative disconnection points towards a Friedel-Crafts-type reaction between a quinoline derivative and a benzoic acid derivative, or a radical-based coupling.

Based on this analysis, several alternative synthetic routes can be proposed. The most straightforward approach involves the esterification of the pre-formed 4-(quinolin-2-yl)benzoic acid.

Route 1: Esterification of 4-(quinolin-2-yl)benzoic acid

This is the most direct and likely highest-yielding approach, assuming the availability of the starting carboxylic acid. 4-(Quinolin-2-yl)benzoic acid is a known compound and can be synthesized or procured commercially. The final step is the formation of the cyanomethyl ester. Several methods are available for this transformation.

Method A: Reaction with a Haloacetonitrile: A common and effective method for synthesizing cyanomethyl esters is the reaction of the corresponding carboxylic acid with a haloacetonitrile, typically chloroacetonitrile or bromoacetonitrile, in the presence of a non-nucleophilic base. Triethylamine (B128534) (TEA) is a frequently used base for this purpose.

The reaction proceeds via the deprotonation of the carboxylic acid by triethylamine to form the carboxylate salt. This is followed by nucleophilic attack of the carboxylate on the electrophilic methylene carbon of the haloacetonitrile, displacing the halide and forming the desired ester.

Reaction Scheme for Method A
4-(Quinolin-2-yl)benzoic acid + ClCH₂CN + (C₂H₅)₃N → this compound + (C₂H₅)₃N·HCl

Method B: Activation of the Carboxylic Acid: An alternative to the direct reaction with a haloacetonitrile involves the initial activation of the carboxylic acid. This can be achieved by converting the carboxylic acid to its more reactive acid chloride. Treatment of 4-(quinolin-2-yl)benzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield 4-(quinolin-2-yl)benzoyl chloride.

The resulting acid chloride is then reacted with glycolonitrile (HOCH₂CN) in the presence of a base, such as pyridine (B92270) or N,N-dimethylbenzylamine, to form the cyanomethyl ester. This method can be advantageous when the direct alkylation with a haloacetonitrile is sluggish or results in low yields. A patent for the preparation of cyanomethyl esters describes reacting a carboxylic acid halide with an alpha-hydroxynitrile in the presence of a molar excess of a hydrogen halide acceptor and a catalytic amount of a tertiary-aminopyridine or N-methylimidazole. google.com

Reaction Scheme for Method B
  • 4-(Quinolin-2-yl)benzoic acid + SOCl₂ → 4-(Quinolin-2-yl)benzoyl chloride + SO₂ + HCl
  • 4-(Quinolin-2-yl)benzoyl chloride + HOCH₂CN + Pyridine → this compound + Pyridine·HCl
  • Route 2: Synthesis from Precursors of 4-(quinolin-2-yl)benzoic acid

    Suzuki Coupling: This approach would involve the coupling of a quinoline-containing boronic acid or boronate ester with a halogenated benzoic acid derivative. For instance, quinoline-2-boronic acid can be coupled with methyl 4-bromobenzoate (B14158574) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃). The resulting methyl ester would then be hydrolyzed to 4-(quinolin-2-yl)benzoic acid, which can subsequently be converted to the target cyanomethyl ester as described in Route 1.

    Reaction Scheme for Suzuki Coupling
    Quinoline-2-boronic acid + Br-C₆H₄-COOCH₃ + Pd(PPh₃)₄ + Na₂CO₃ → Quinolin-2-yl-C₆H₄-COOCH₃
    Quinolin-2-yl-C₆H₄-COOCH₃ + NaOH → 4-(Quinolin-2-yl)benzoic acid

    Doebner-von Miller Reaction: A classical method for quinoline synthesis, the Doebner-von Miller reaction, could also be employed. This reaction involves the condensation of an aniline, an α,β-unsaturated aldehyde or ketone, and an oxidizing agent. For the synthesis of a precursor to 4-(quinolin-2-yl)benzoic acid, one could envision a reaction between 4-aminobenzoic acid, an appropriate α,β-unsaturated carbonyl compound, and an oxidizing agent. However, controlling the regioselectivity to obtain the desired 2-substituted quinoline can be challenging.

    The choice of synthetic route will ultimately depend on the availability and cost of starting materials, as well as the desired scale of the synthesis. For laboratory-scale synthesis, the esterification of commercially available 4-(quinolin-2-yl)benzoic acid is the most practical approach.

    Interactive Data Table of Synthetic Methodologies

    Route Method Key Reactants Key Reagents Advantages Disadvantages
    1A: Haloacetonitrile4-(Quinolin-2-yl)benzoic acid, ChloroacetonitrileTriethylamineDirect, one-step esterificationMay require forcing conditions
    1B: Acid Activation4-(Quinolin-2-yl)benzoic acid, GlycolonitrileThionyl chloride, PyridineUtilizes a more reactive intermediateTwo-step process, moisture sensitive
    2Suzuki CouplingQuinoline-2-boronic acid, Methyl 4-bromobenzoatePd(PPh₃)₄, Na₂CO₃Modular, good for analogue synthesisMulti-step, requires catalyst
    2Doebner-von Miller4-Aminobenzoic acid, α,β-Unsaturated carbonylOxidizing agentBuilds the quinoline ring systemPotential for side products, regioselectivity issues

    Spectroscopic and Structural Characterization Studies

    Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

    No published ¹H NMR or ¹³C NMR data for Cyanomethyl 4-(quinolin-2-yl)benzoate could be located.

    Detailed chemical shift analysis requires experimental data which is currently unavailable for this compound.

    The application and results of 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY are contingent on initial 1D NMR data, which is not available.

    Infrared (IR) Spectroscopy for Functional Group Identification

    An experimental IR spectrum for this compound has not been reported in the searched sources. Therefore, a table of characteristic absorption bands cannot be compiled.

    Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

    No mass spectrometry data, including molecular weight determination or fragmentation pattern analysis, is available for this specific compound.

    High-resolution mass spectrometry data, which would provide the exact mass and elemental composition, could not be found for this compound.

    X-ray Crystallography for Solid-State Structure Determination

    There is no evidence of the single-crystal X-ray diffraction analysis of this compound in the Cambridge Structural Database (CSD) or other searched crystallographic resources. Consequently, information regarding its crystal system, space group, and unit cell dimensions is not available.

    Based on a comprehensive search of available scientific literature, specific experimental data for the compound This compound is not publicly available. Therefore, a detailed article on its spectroscopic and structural characterization as per the requested outline cannot be generated at this time.

    The search yielded information on related but structurally distinct compounds, including other quinoline (B57606) derivatives and different benzoate (B1203000) esters. However, in adherence to the strict requirement of focusing solely on "this compound," data from these other molecules cannot be substituted, as doing so would be scientifically inaccurate.

    Further research or synthesis and subsequent analysis of "this compound" would be required to produce the experimental data necessary to fulfill the requested article outline.

    Computational and Theoretical Investigations

    Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

    Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. By approximating the electron density, DFT can provide valuable insights into molecular properties. For a molecule like Cyanomethyl 4-(quinolin-2-yl)benzoate, DFT calculations would be crucial in understanding its stability, electronic properties, and spectroscopic behavior.

    The first step in a typical DFT study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process involves finding the coordinates on the potential energy surface that correspond to a minimum energy. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation.

    The optimized geometry would reveal the spatial relationship between the quinoline (B57606) ring, the benzoate (B1203000) group, and the cyanomethyl ester. Key parameters that would be determined include the planarity of the aromatic systems and the orientation of the ester linkage. The final output of this calculation is the minimum energy of the molecule, which is a measure of its thermodynamic stability.

    Table 1: Illustrative Optimized Geometric Parameters for this compound (Theoretical)

    Parameter Bond/Angle Calculated Value
    Bond Length C=O (ester) ~1.21 Å
    C-O (ester) ~1.36 Å
    C≡N (nitrile) ~1.16 Å
    Bond Angle O=C-O (ester) ~123°

    Note: The values in this table are hypothetical and represent typical ranges for such functional groups.

    Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of a molecule. The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity.

    For this compound, an FMO analysis would map the distribution of the HOMO and LUMO across the molecule. It is likely that the HOMO would be localized on the electron-rich quinoline and benzoate rings, while the LUMO might be distributed over the entire conjugated system, including the electron-withdrawing cyanomethyl group. A smaller HOMO-LUMO gap would suggest higher reactivity.

    Table 2: Illustrative Frontier Molecular Orbital Energies (Theoretical)

    Orbital Energy (eV)
    HOMO -6.5
    LUMO -2.0

    Note: These energy values are hypothetical.

    Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule by determining the frequencies at which the molecule vibrates. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds.

    For this compound, this analysis would predict characteristic vibrational frequencies for its functional groups. For instance, the stretching of the ester carbonyl (C=O) group, the nitrile (C≡N) group, and the C-N bonds within the quinoline ring would all have distinct frequencies. These theoretical frequencies can be correlated with experimental spectroscopic data to confirm the structure of the compound.

    Table 3: Illustrative Calculated Vibrational Frequencies (Theoretical)

    Functional Group Vibrational Mode Calculated Frequency (cm⁻¹)
    C≡N Stretch ~2250
    C=O (ester) Stretch ~1720
    C-N (quinoline) Stretch ~1350

    Note: These frequencies are hypothetical and represent typical ranges.

    Molecular Mechanics and Molecular Dynamics Simulations

    While DFT is excellent for understanding electronic properties, molecular mechanics and dynamics simulations are better suited for exploring the conformational flexibility and larger-scale motions of a molecule over time.

    Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and their relative energies. For a molecule with rotatable bonds like this compound, there can be multiple low-energy conformers. By systematically rotating the key dihedral angles (e.g., the angle between the quinoline and benzoate rings), an energy landscape can be generated. This landscape shows the energy of the molecule as a function of its conformation, with valleys representing stable conformers and peaks representing transition states between them.

    This analysis would help to understand the preferred shape of the molecule in different environments and how easily it can change its conformation.

    Closely related to conformational analysis is the study of rotational barriers. These are the energy barriers that must be overcome for a molecule to rotate around a specific bond. For this compound, the rotational barrier between the quinoline and benzoate rings would be of particular interest. A high rotational barrier would suggest that the molecule is relatively rigid, while a low barrier would indicate greater flexibility.

    These stereochemical considerations are important for understanding how the molecule might interact with other molecules, such as in a biological system or during crystal packing. The size of the rotational barrier can be calculated as the energy difference between the lowest-energy conformer (the ground state) and the highest-energy conformer along the rotational coordinate (the transition state).

    Quantitative Structure-Property Relationship (QSPR) Studies

    Quantitative Structure-Property Relationship (QSPR) modeling represents a computational methodology aimed at correlating the structural features of a molecule with its physicochemical properties through mathematical models. nih.gov For this compound, a QSPR study would involve calculating a wide array of molecular descriptors and using statistical methods to build a model that can predict properties without the need for experimental measurement. nih.gov Such models are crucial for screening large libraries of virtual compounds and prioritizing candidates for synthesis.

    A typical QSPR workflow for this compound would begin with the calculation of various molecular descriptors from its 2D and 3D structures. These descriptors fall into several categories:

    Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and branching. Examples include the Wiener index and connectivity indices.

    Geometric Descriptors: These are calculated from the 3D coordinates of the atoms and include parameters like molecular volume, surface area, and length-to-breadth ratio. nih.gov

    Electronic Descriptors: These quantify aspects of the molecule's electronic structure, such as dipole moment, polarizability, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

    Physicochemical Descriptors: These relate to properties like molar refractivity, logP (octanol-water partition coefficient), and polar surface area (PSA).

    Once a comprehensive set of descriptors is calculated, a dataset of related quinoline and benzoate derivatives with known experimental properties (e.g., melting point, solubility, chromatographic retention time) would be assembled. scholarsresearchlibrary.comnih.gov Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms such as Support Vector Machines (SVM), a mathematical equation is developed that links a selection of the most relevant descriptors to the property of interest. researchgate.net

    For instance, a hypothetical QSPR model for predicting the n-octanol/water partition coefficient (logP) of quinoline-based esters might take the form:

    logP = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ... + cₙ(Descriptor Z)

    Where 'c' represents the coefficients determined from the regression analysis. The robustness and predictive power of such a model would be rigorously validated using internal (e.g., cross-validation) and external validation sets of compounds. researchgate.netnih.gov The findings from such studies indicate that properties are often determined by a combination of electronic, steric, and hydrophobic factors. researchgate.netnih.gov

    Below is a hypothetical interactive data table illustrating the types of descriptors that would be calculated for this compound and their potential contribution to a QSPR model for a property like aqueous solubility.

    Descriptor TypeDescriptor ExampleCalculated Value (Hypothetical)Potential Influence on Solubility
    Topological Molecular Connectivity Index (¹χ)8.45Negative (larger, more complex molecules tend to be less soluble)
    Geometric Molecular Surface Area (Ų)310.5Negative (larger surface area can decrease solubility for nonpolar molecules)
    Electronic Dipole Moment (Debye)3.2 DPositive (higher polarity can increase interaction with water)
    Physicochemical Polar Surface Area (PSA)75.8 ŲPositive (increased PSA generally improves aqueous solubility)

    Predictive Modeling of Reaction Pathways and Transition States

    Understanding the mechanism by which a molecule is formed is fundamental to optimizing its synthesis. Predictive modeling using quantum chemical methods, particularly Density Functional Theory (DFT), allows for the detailed investigation of reaction pathways, the identification of intermediates, and the characterization of transition states. nih.govscispace.com For this compound, this would involve modeling its likely synthetic routes, such as the esterification of 4-(quinolin-2-yl)benzoic acid or the cyanomethylation of an appropriate precursor.

    Consider the synthesis via the reaction of 4-(quinolin-2-yl)benzoate with a cyanomethylating agent. Computational modeling would map out the potential energy surface of this reaction. The process involves:

    Geometry Optimization: The 3D structures of the reactants, products, and any proposed intermediates are optimized to find their lowest energy conformations.

    Transition State Search: Sophisticated algorithms are used to locate the transition state (TS) structure, which represents the highest energy point along the reaction coordinate connecting reactants to products. acs.org This is a critical step, as the energy of the TS determines the activation energy of the reaction. acs.org

    Frequency Calculations: These calculations confirm that the optimized structures are true minima (reactants, products, intermediates) or first-order saddle points (transition states) on the potential energy surface. For a transition state, this calculation should yield exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

    Computational studies on related reactions, such as the metal-free cyanomethylation of aryl alkynoates, reveal that these processes often proceed through radical intermediates. nih.govrsc.org For example, a plausible pathway for forming the cyanomethyl ester could involve the generation of a cyanomethyl radical (•CH₂CN), which then reacts with the carboxylate. DFT calculations can model the energetics of radical formation and subsequent reaction steps. nih.gov

    Similarly, modeling the classic Fisher esterification would involve calculating the protonation of the carboxylic acid, nucleophilic attack by the cyanomethyl-containing alcohol, proton transfer steps, and the final elimination of water. mdpi.com Each step would have its own transition state and associated energy barrier.

    A hypothetical energy profile for a key step in the synthesis of this compound is summarized in the table below. Such data allows chemists to identify the rate-determining step (the one with the highest activation energy) and devise strategies to overcome it, for instance, by changing the catalyst or reaction temperature. d-nb.infoacs.org

    SpeciesDescriptionRelative Free Energy (kcal/mol) (Hypothetical)
    Reactants 4-(quinolin-2-yl)benzoate anion + Bromacetonitrile0.0
    Transition State (TS) S_N2 reaction transition state+22.5
    Products This compound + Bromide anion-15.0

    These theoretical investigations provide deep mechanistic insights that are often difficult to obtain through experimental means alone, enabling more rational and efficient chemical synthesis. researchgate.net

    Chemical Reactivity and Reaction Mechanisms

    Reactions Involving the Cyanomethyl Group

    The cyanomethyl group (-CH₂CN) is a key functional component, influencing the molecule's susceptibility to both nucleophilic and radical-mediated reactions.

    The cyanomethyl ester is susceptible to nucleophilic attack at the methylene (B1212753) (-CH₂-) carbon. This reactivity stems from the electron-withdrawing nature of the adjacent cyano group (-CN) and the carboxyl group, which polarizes the C-O bond and makes the methylene carbon electrophilic. When a halogenoalkane is heated with a solution of sodium or potassium cyanide in ethanol, the halogen is replaced by a -CN group, yielding a nitrile. chemguide.co.uk This process is a classic example of a nucleophilic substitution reaction. chemguide.co.ukyoutube.comchemistrystudent.comyoutube.com

    The reaction typically proceeds via an Sₙ2 mechanism, where a nucleophile directly displaces the 4-(quinolin-2-yl)benzoate leaving group. chemguide.co.uk The reaction is sensitive to the solvent used; the presence of water can lead to hydrolysis, where hydroxide (B78521) ions compete with the intended nucleophile. chemguide.co.uk

    Nucleophile (Nu⁻)ProductReaction Type
    RO⁻ (Alkoxide)RO-CH₂-CN (Alkoxymethyl cyanide)Nucleophilic Substitution (Williamson ether synthesis analog)
    R₂NH (Secondary Amine)R₂N-CH₂-CN (Aminomethyl cyanide)Nucleophilic Substitution
    HS⁻ (Hydrosulfide)HS-CH₂-CN (Mercaptomethyl cyanide)Nucleophilic Substitution
    N₃⁻ (Azide)N₃-CH₂-CN (Azidomethyl cyanide)Nucleophilic Substitution

    In addition to substitution at the methylene carbon, the nitrile functionality itself can undergo nucleophilic addition across the carbon-nitrogen triple bond, typically under harsh conditions such as strong acid or base catalysis, leading to hydrolysis to a carboxylic acid or an amide.

    The cyanomethyl group can participate in radical reactions. Homolytic cleavage of the ester's C-O bond, often initiated by photolysis or thermolysis, can generate a cyanomethyl radical (•CH₂CN). encyclopedia.pub This radical is relatively stable due to resonance delocalization of the unpaired electron with the π-system of the cyano group. researchgate.net

    Once formed, the cyanomethyl radical can engage in several reaction pathways:

    Dimerization: Two radicals can combine to form succinonitrile (B93025) (NC-CH₂-CH₂-CN).

    Addition: It can add to unsaturated systems like alkenes and alkynes. rsc.org

    Hydrogen Abstraction: It can abstract a hydrogen atom from a donor molecule to form acetonitrile (B52724) (CH₃CN).

    Recent methodologies have been developed for radical cyanomethylation, where a cyanomethyl group is introduced into various substrates. nih.govresearchgate.net These processes often involve the generation of an electrophilic cyanomethyl radical that reacts with electron-rich substrates. rsc.org

    Reactions of the Quinoline (B57606) Moiety

    The quinoline ring system is an aromatic heterocycle with a rich and complex reactivity profile, influenced by the electron-withdrawing nature of the nitrogen atom. numberanalytics.com

    The quinoline ring system undergoes electrophilic aromatic substitution, but its reactivity is lower than that of benzene (B151609). The pyridine (B92270) ring is significantly deactivated by the electronegative nitrogen atom, making the benzene ring the preferred site of attack. quimicaorganica.orgchempedia.info Electrophilic substitution on quinoline generally occurs at the C-5 and C-8 positions. quimicaorganica.orgchempedia.infouop.edu.pk This preference is explained by the greater stability of the cationic intermediate (sigma complex) formed during the reaction, which avoids disrupting the aromaticity of the pyridine ring. quimicaorganica.org

    Vigorous conditions are often required for these substitutions. For example, nitration requires fuming nitric and sulfuric acids, while sulfonation necessitates heating with fuming sulfuric acid. uop.edu.pkyoutube.com

    ReactionReagentsMajor Products
    NitrationHNO₃ / H₂SO₄5-Nitroquinoline and 8-Nitroquinoline uop.edu.pk
    SulfonationH₂SO₄ (fuming), 220°CQuinoline-8-sulfonic acid and Quinoline-5-sulfonic acid uop.edu.pk
    BrominationBr₂ / H₂SO₄5-Bromoquinoline and 8-Bromoquinoline youtube.com

    The lone pair of electrons on the quinoline nitrogen atom makes it basic and nucleophilic. It readily reacts with acids to form salts. uop.edu.pk Alkylation at the nitrogen is also a characteristic reaction. For instance, treatment with alkyl halides (e.g., methyl iodide) leads to the formation of N-alkylquinolinium salts. This is a classic Menschutkin reaction.

    The nitrogen atom can also be oxidized. Reaction with peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), results in the formation of Quinoline N-oxide. This N-oxide derivative exhibits altered reactivity, often facilitating nucleophilic substitution at the C-2 and C-4 positions.

    The robust aromatic nature of the quinoline ring system makes ring-opening reactions challenging, typically requiring harsh conditions. Strong oxidation, for instance with potassium permanganate (B83412) under alkaline conditions, can cleave the benzene ring to yield pyridine-2,3-dicarboxylic acid (quinolinic acid). Ozonolysis can also lead to the cleavage of either the benzene or pyridine portion of the molecule, depending on the reaction conditions and substituents. More recently, ring-opening has been achieved at room temperature using low-valent titanium complexes. acs.org

    While ring-closing reactions are fundamental to the synthesis of quinolines (e.g., Skraup, Friedländer, or Combes syntheses), they are less relevant to the reactivity of the pre-formed quinoline ring in Cyanomethyl 4-(quinolin-2-yl)benzoate. uop.edu.pkiipseries.orgresearchgate.net However, under specific and extreme conditions, intramolecular rearrangements could potentially lead to different heterocyclic systems. An example of a related mechanism is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) process, which has been observed in reactions of halo-substituted isoquinolines with strong nucleophiles like sodium amide. iust.ac.ir

    Transformations of the Benzoate (B1203000) Ester

    The ester group is a key reactive center in this compound, susceptible to a range of transformations.

    Hydrolysis: The ester linkage can be cleaved through hydrolysis under acidic or basic conditions to yield 4-(quinolin-2-yl)benzoic acid and 2-hydroxyacetonitrile (glycolonitrile).

    Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. youtube.com This intermediate then eliminates the cyanomethyl alkoxide, a comparatively good leaving group due to the electron-withdrawing nitrile, to form the carboxylic acid. The acid is then deprotonated by the alkoxide to form a carboxylate salt. youtube.com The reaction is generally faster than acid-catalyzed hydrolysis because the hydroxide ion is a stronger nucleophile than water. youtube.com High temperatures can be used to hydrolyze even sterically hindered esters. psu.edu The rate of hydrolysis is dependent on factors like pH and the nature of substituents on the aromatic ring. oieau.fr

    Transesterification: This reaction involves the conversion of the cyanomethyl ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. organic-chemistry.org This process is crucial for synthesizing various analogs.

    Mechanism: Similar to hydrolysis, the reaction proceeds via nucleophilic attack of an alcohol on the ester carbonyl, leading to a tetrahedral intermediate, followed by the elimination of the original alcohol (2-hydroxyacetonitrile).

    Catalysis: A wide range of catalysts can facilitate transesterification, including Lewis acids (such as indium and yttrium complexes), N-heterocyclic carbenes (NHCs), and various solid catalysts like zeolites and metal oxides. researchgate.netjbiochemtech.commdpi.com The choice of catalyst can influence reaction conditions and selectivity. organic-chemistry.orgresearchgate.net For instance, zinc-based catalysts have shown high efficiency under mild, solvent-free conditions. organic-chemistry.org

    Reaction TypeConditionsProductsCatalyst Examples
    Hydrolysis Acidic (e.g., H₂SO₄, H₂O)4-(quinolin-2-yl)benzoic acid + 2-hydroxyacetonitrileH⁺ (from strong acids)
    Basic (e.g., NaOH, H₂O)Sodium 4-(quinolin-2-yl)benzoate + 2-hydroxyacetonitrileOH⁻ (from strong bases)
    Transesterification Alcohol (R'-OH), Acid/Base CatalystAlkyl 4-(quinolin-2-yl)benzoate + 2-hydroxyacetonitrileN-Heterocyclic Carbenes, Zn-clusters, Y-complexes

    Reductions: The benzoate ester moiety can be reduced to the corresponding primary alcohol, [4-(quinolin-2-yl)phenyl]methanol. This transformation typically requires strong reducing agents. A notable method involves the use of samarium(II) iodide (SmI₂) with D₂O as a deuterium (B1214612) source for the reductive deuteration of aromatic esters to α,α-dideuterio benzyl (B1604629) alcohols. organic-chemistry.org This single-electron transfer (SET) process is operationally simple and tolerates a wide range of functional groups. organic-chemistry.org The quinoline ring itself can also be reduced, often to a tetrahydroquinoline derivative, using reagents like Hantzsch esters, which can be catalyzed by iodoimidazolinium species. acs.org Other methods for quinoline reduction include hydrosilylation. nih.gov

    Oxidations: Direct oxidation of the ester moiety is generally challenging without cleaving the molecule. However, if the ester is first reduced to the primary alcohol, [4-(quinolin-2-yl)phenyl]methanol, this alcohol can then be oxidized. Depending on the reagent and reaction conditions, oxidation can yield the corresponding aldehyde, 4-(quinolin-2-yl)benzaldehyde, or the carboxylic acid, 4-(quinolin-2-yl)benzoic acid. vanderbilt.edu Various oxidizing agents are available for this purpose, including chromium-based reagents (e.g., CrO₃), manganese-based reagents (e.g., KMnO₄, MnO₂), and ruthenium tetroxide. vanderbilt.edu The cyanomethyl group itself is not typically a site for oxidation under standard conditions, but harsh oxidative conditions could potentially lead to the cleavage of the C-CN bond or conversion to an amide/acid. The oxidation of malononitrile (B47326) derivatives with a peracid has been shown to proceed with the loss of cyano groups to yield methyl esters. organic-chemistry.org

    TransformationReagent ExamplesPotential Product
    Reduction SmI₂, LiAlH₄, DIBAL-H[4-(quinolin-2-yl)phenyl]methanol
    Oxidation (of reduced alcohol) PCC, DMP, KMnO₄, CrO₃4-(quinolin-2-yl)benzaldehyde or 4-(quinolin-2-yl)benzoic acid

    Catalysis in Reactions of this compound

    Catalysis plays a pivotal role in mediating the transformations of this compound, enabling reactions to proceed under milder conditions with higher efficiency and selectivity.

    Hydrolysis and Transesterification: As discussed, these reactions are commonly catalyzed by acids and bases. youtube.com N-heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for transesterification reactions, enhancing the nucleophilicity of alcohols for acylation. organic-chemistry.org Metal complexes based on zinc, yttrium, and lanthanides are also effective catalysts for these transformations. researchgate.net In biomimetic approaches, metallohydrolases containing N-heterocyclic groups can facilitate ester bond cleavage through a proximity effect, where Lewis acid sites in the catalyst interact with the carbonyl oxygen. rsc.org

    Reduction: The reduction of the quinoline ring can be catalyzed by various species. For instance, the reduction by a Hantzsch ester is effectively catalyzed by iodoimidazolinium through what is postulated to be Brønsted acid catalysis. acs.org Cobalt complexes have been used for the catalytic partial transfer hydrogenation of quinolines. acs.org

    Cyclization and Rearrangement: Many cyclization reactions involving quinoline precursors are metal-catalyzed. Nickel catalysis has been used for the intramolecular cyclization of Baylis–Hillman adducts to form dihydroquinolinones. rsc.org

    NHC Catalysis: Beyond transesterification, N-heterocyclic carbenes are versatile catalysts for a range of reactions, including benzoin (B196080) reactions, which involve the umpolung (polarity reversal) of aldehydes. nih.goveventact.comd-nb.info This type of catalysis could be relevant for transformations of derivatives of the target molecule, such as an aldehyde formed from the reduction of the ester.

    Synthesis and Exploration of Derivatives and Analogues

    Modifications of the Quinoline (B57606) Ring System

    The quinoline scaffold is a versatile platform for structural variation, offering opportunities to modulate electronic and steric properties through the introduction of substituents or by altering the core heterocyclic framework.

    Substituent Effects on Reactivity and Structure

    The chemical reactivity and properties of the quinoline ring are significantly influenced by the nature and position of its substituents. numberanalytics.com The nitrogen atom in the pyridine (B92270) portion of the ring system withdraws electron density, making the quinoline nucleus relatively electron-deficient. numberanalytics.com Electrophilic substitution reactions, such as nitration and halogenation, typically occur on the benzene (B151609) ring, preferentially at the 5- and 8-positions. numberanalytics.comtutorsglobe.com

    The introduction of various functional groups can either enhance or diminish the ring's reactivity and alter the regioselectivity of subsequent reactions.

    Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups increase the electron density of the ring system. This generally activates the ring towards electrophilic substitution. For instance, a methyl group at the C4-position can direct incoming electrophiles to the C5-position. numberanalytics.com

    Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or halogens (e.g., -F, -Cl) decrease the electron density of the quinoline ring, making it less reactive towards electrophiles. numberanalytics.comnih.gov However, these groups can play a crucial role in modulating the biological activity of quinoline derivatives. For example, 5-fluoro substitution on an 8-hydroxyquinoline (B1678124) scaffold has been shown to lead to potent enzyme inhibition, suggesting favorable electronic effects. mdpi.com Conversely, bulky groups like 5,7-dichloro substitution can markedly reduce activity, possibly due to steric hindrance. mdpi.com

    Table 1: Effect of Substituents on the Quinoline Ring This table is interactive. Click on the headers to sort.

    Substituent Type Example Groups Effect on Electron Density Impact on Reactivity (Electrophilic Attack) Reference
    Electron-Donating -CH₃, -OCH₃ Increases Activates the ring, enhances reactivity numberanalytics.com
    Electron-Withdrawing -NO₂, -Cl, -F, -Br Decreases Deactivates the ring, reduces reactivity numberanalytics.comnih.gov
    Halogens (Specific) 5-Fluoro Decreases Can lead to favorable electronic effects for biological activity mdpi.com

    Isomeric and Analogous Quinoline Scaffolds

    Structural diversity can be achieved by exploring isomers and analogues of the quinoline ring system. These scaffolds maintain a bicyclic aromatic structure but differ in the placement of the nitrogen atom(s), leading to distinct chemical and pharmacological profiles.

    Isoquinoline: An isomer of quinoline where the nitrogen atom is at position 2 instead of position 1. This structural change alters the electronic distribution and reactivity of the molecule.

    Quinazoline: Another isomer, featuring nitrogen atoms at positions 1 and 3. This scaffold is present in numerous bioactive compounds.

    Cinnoline: Known as 1,2-benzodiazine, it is an isosteric relative of quinoline and is often designed as an analogue to quinoline derivatives.

    Benzo[f]quinoline and Benzo[h]quinoline: These are polycyclic analogues where an additional benzene ring is fused to the quinoline structure. These extended aromatic systems possess different electronic and steric properties compared to the parent quinoline. mdpi.com

    The exploration of these alternative scaffolds provides a pathway to novel compounds with potentially different biological targets or improved properties.

    Table 2: Isomeric and Analogous Scaffolds of Quinoline This table is interactive. Click on the headers to sort.

    Scaffold Name Description Structural Difference from Quinoline
    Isoquinoline Positional isomer Nitrogen at position 2
    Quinazoline Diazanaphthalene isomer Nitrogens at positions 1 and 3
    Cinnoline Isosteric relative Nitrogens at positions 1 and 2
    Benzo[f]quinoline Polycyclic analogue Benzene ring fused at the 5,6-position

    Variations in the Benzoate (B1203000) Moiety

    The benzoate portion of the molecule offers two primary sites for modification: the ester linkage and the phenyl ring.

    Alterations to the Ester Functionality

    The cyanomethyl ester is a reactive functional group that can be converted into other functionalities, providing a route to a variety of analogues. The reactivity of the ester allows for transformations such as hydrolysis, transesterification, and amidation.

    Hydrolysis: Treatment with aqueous acid or base would cleave the ester bond, yielding the corresponding 4-(quinolin-2-yl)benzoic acid. This carboxylic acid derivative serves as a key intermediate for further synthetic transformations. nih.gov

    Transesterification: The cyanomethyl group can be exchanged with other alkyl or aryl groups by reacting the ester with an alcohol, often in the presence of an acid or base catalyst. nih.gov This allows for the synthesis of a library of different esters (e.g., methyl, ethyl, or phenyl esters).

    Amidation: The ester can be converted directly into an amide by reaction with a primary or secondary amine. mdpi.comtaylorfrancis.comresearchgate.net This reaction, known as aminolysis, can be performed under thermal conditions or with catalysis to generate a wide array of N-substituted amides, significantly expanding the structural diversity of the derivatives. mdpi.comtaylorfrancis.com

    Substitutions on the Phenyl Ring

    Electron-Donating Groups (EDGs): Groups like methoxy or methyl can increase electron density in the phenyl ring.

    Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br) or trifluoromethyl groups decrease the electron density.

    The synthesis of various 2-arylquinoline-4-carboxylic acids with different substitutions on the aryl group has been reported, demonstrating the feasibility of incorporating a wide range of functional groups into this part of the molecule. nih.gov

    Derivatization of the Cyanomethyl Group

    The cyanomethyl group (-CH₂CN) is a versatile functional handle that can be transformed into several other important chemical groups. The nitrile functionality is readily accessible to chemical conversion, making it a valuable synthon in derivative synthesis. encyclopedia.pubnih.gov

    Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. In this case, hydrolysis of the cyanomethyl group would lead to the formation of a carboxymethyl ester derivative. encyclopedia.pub

    Reduction: The nitrile can be reduced to a primary amine (-CH₂NH₂) using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. encyclopedia.pubnih.gov This introduces a basic center and a site for further functionalization, such as acylation or alkylation.

    Cycloaddition: The nitrile group can participate in cycloaddition reactions, for example, with azides to form tetrazole rings.

    These transformations allow for the introduction of acidic, basic, or larger heterocyclic groups at this position, significantly altering the molecule's chemical character. rsc.org

    Table 3: Potential Derivatization Reactions of the Cyanomethyl Group This table is interactive. Click on the headers to sort.

    Reaction Type Reagents Resulting Functional Group Reference
    Hydrolysis H₃O⁺ or OH⁻ Carboxylic Acid (-COOH) encyclopedia.pub
    Reduction LiAlH₄, H₂/Catalyst Primary Amine (-CH₂NH₂) encyclopedia.pubnih.gov

    Transformations of the Nitrile Functionality

    The nitrile, or cyano, group is an exceptionally versatile functional group in organic synthesis, capable of being transformed into a variety of other functionalities through several well-established chemical reactions. researchgate.netnih.gov Its presence in Cyanomethyl 4-(quinolin-2-yl)benzoate serves as a key gateway for generating derivatives with profoundly different chemical properties. The primary transformations include hydrolysis, reduction, and addition of organometallic reagents. libretexts.org

    Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic aqueous conditions to yield a carboxylic acid. libretexts.org This reaction proceeds through an intermediate amide. By carefully controlling the reaction conditions, it is often possible to isolate the primary amide. This transformation converts the cyanomethyl ester into a carboxymethyl ester or an acetamide (B32628) derivative, respectively.

    Reduction: Catalytic hydrogenation or, more commonly, reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄), converts the nitrile to a primary amine. libretexts.org This reaction transforms the cyano group into an aminomethyl group, introducing a basic center into the molecule and opening up possibilities for further reactions, such as amide or sulfonamide formation. A milder reducing agent, diisobutylaluminium hydride (DIBALH), can be used to achieve a partial reduction to an aldehyde after hydrolysis of the intermediate imine. libretexts.org

    Addition of Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the electrophilic carbon of the nitrile. The resulting imine anion intermediate is then hydrolyzed during aqueous workup to produce a ketone. libretexts.org This method is highly effective for introducing new carbon-carbon bonds and attaching various alkyl or aryl side chains.

    The following table summarizes the principal transformations of the nitrile group in this compound and the resulting products.

    Reaction TypeReagent(s)Resulting Functional GroupProduct Structure Name
    Full HydrolysisH₃O⁺ or OH⁻, H₂O, heatCarboxylic Acid (-COOH)2-(4-(Quinolin-2-yl)benzoyloxy)acetic acid
    Partial HydrolysisH₂O₂, OH⁻ or H₂SO₄ (conc.)Primary Amide (-CONH₂)2-Amino-2-oxoethyl 4-(quinolin-2-yl)benzoate
    Reduction to Amine1. LiAlH₄; 2. H₂OPrimary Amine (-CH₂NH₂)2-Aminoethyl 4-(quinolin-2-yl)benzoate
    Reduction to Aldehyde1. DIBALH; 2. H₂OAldehyde (-CHO)2-Oxoethyl 4-(quinolin-2-yl)benzoate
    Addition of Grignard Reagent1. R-MgX; 2. H₃O⁺Ketone (-C(O)R)2-Oxoalkyl 4-(quinolin-2-yl)benzoate

    Extensions at the Methylene (B1212753) Carbon

    The methylene (-CH₂) group in this compound is positioned between two electron-withdrawing groups: the ester carbonyl and the nitrile. This configuration significantly increases the acidity of the methylene protons, classifying it as an "active methylene compound." youtube.com Deprotonation by a suitable base (e.g., sodium ethoxide, potassium carbonate) generates a stabilized carbanion (enolate). youtube.com This nucleophilic carbanion can then react with a variety of electrophiles, most commonly alkyl halides, in an Sₙ2 reaction to form a new carbon-carbon bond. youtube.commdpi.com

    This alkylation reaction is a powerful tool for introducing substituents directly onto the methylene carbon, providing a straightforward method for extending the molecular framework. researchgate.net Depending on the stoichiometry and reaction conditions, both mono- and dialkylation can be achieved. researchgate.net This synthetic route allows for the introduction of diverse alkyl and benzyl (B1604629) groups, thereby systematically modifying the steric and electronic properties of this part of the molecule.

    The table below illustrates potential extensions at the methylene carbon using various alkylating agents.

    Alkylation TypeBaseElectrophile (R-X)Resulting Product Name
    Mono-methylationK₂CO₃Methyl Iodide (CH₃I)1-Cyanoethyl 4-(quinolin-2-yl)benzoate
    Mono-ethylationNaOEtEthyl Bromide (CH₃CH₂Br)1-Cyanopropyl 4-(quinolin-2-yl)benzoate
    Mono-benzylationCs₂CO₃Benzyl Bromide (BnBr)1-Cyano-2-phenylethyl 4-(quinolin-2-yl)benzoate
    Mono-allylationK₂CO₃Allyl Bromide (CH₂=CHCH₂Br)1-Cyanobut-3-en-1-yl 4-(quinolin-2-yl)benzoate
    Di-methylationK₂CO₃ (excess)Methyl Iodide (CH₃I) (excess)1-Cyano-1-methylethyl 4-(quinolin-2-yl)benzoate

    Design Principles for Structural Diversity and Complexity

    The generation of novel chemical entities from a lead compound like this compound is guided by principles of structure-based drug design, which aim to enhance biological activity and optimize pharmacological properties through rational structural modifications. drugdiscoverynews.com This process is iterative, involving cycles of molecular design, chemical synthesis, and biological testing. drugdiscoverynews.com The core tenet is to systematically explore the chemical space around a parent structure to build a structure-activity relationship (SAR) and identify analogues with improved characteristics.

    Key design principles include:

    Target Interaction Analysis: Understanding the three-dimensional structure of the biological target allows for the design of ligands that can form optimal interactions (e.g., hydrogen bonds, hydrophobic contacts, ionic bonds) with the binding site. drugdiscoverynews.comdrugdesign.org

    Pharmacophore Modeling: Identifying the essential structural features responsible for biological activity (the pharmacophore) and arranging them on different molecular frameworks.

    Analogue Design: Creating a series of related compounds by making small, systematic changes to the lead structure. This can involve altering substituent size, lipophilicity, and electronic properties on the quinoline or benzoate rings.

    Conformational Constraint: Introducing rigidity into the molecule, for example, by adding rings or double bonds, can reduce the entropic penalty upon binding to a target, potentially increasing affinity. drugdesign.org

    By applying these principles, structural diversity is achieved not only through the reactions described in section 6.3 but also by modifying the core quinoline and benzoate rings through established aromatic substitution chemistries. Increasing complexity can be achieved by introducing stereocenters or by fusing additional rings to the core structure.

    Exploration of Molecular Scaffolds

    In medicinal chemistry, a molecular scaffold is defined as the core structural framework of a molecule. nih.govacs.org The scaffold concept provides a systematic way to organize and classify compounds and serves as a foundation for designing new series of analogues. tandfonline.com For this compound, the central scaffold can be considered the 4-(quinolin-2-yl)benzoic acid moiety.

    The exploration of this molecular scaffold involves two primary strategies:

    Substituent Diversification: The core scaffold is retained, while the peripheral substituents are varied. This is the most common approach in lead optimization, where different functional groups are introduced at various positions on the scaffold to probe for improved interactions with a biological target. The synthetic transformations of the cyanomethyl group are a prime example of this strategy. Further diversification can be achieved by adding substituents to the quinoline and benzoate rings.

    Scaffold Hopping: This more advanced strategy involves replacing the parent scaffold with a structurally different one that maintains the same three-dimensional arrangement of key functional groups. researchgate.net The goal is to discover new chemical classes with similar biological activity but potentially different physicochemical properties, patentability, or metabolic profiles. For example, the quinoline ring could be replaced by a quinazoline, benzoxazole, or another bioisosteric heterocycle.

    The systematic exploration of the 4-(quinolin-2-yl)benzoate scaffold allows for the creation of a focused library of compounds, enhancing the probability of discovering molecules with desired biological and pharmacological properties.

    The table below outlines the core scaffold and illustrates the potential points for diversification.

    Structural ComponentDiversification StrategyExamples of Modification
    Core Scaffold (4-(Quinolin-2-yl)benzoic acid)Scaffold HoppingReplace quinoline with quinazoline, isoquinoline, or benzothiazole.
    R¹ Group (Cyanomethyl ester)Functional Group TransformationHydrolyze to acid, reduce to amine, convert to ketone (as in Table 1).
    Extension at Methylene CarbonAlkylation with various R groups (as in Table 2).
    R² Positions (Quinoline Ring)Substituent DiversificationIntroduction of halogens, alkyl, alkoxy, or nitro groups.
    R³ Positions (Benzoate Ring)Substituent DiversificationIntroduction of halogens, hydroxyl, or methoxy groups.

    Potential Applications in Advanced Chemical Synthesis

    Cyanomethyl 4-(quinolin-2-yl)benzoate as a Building Block in Complex Molecule Synthesis

    The quinoline (B57606) moiety is a well-established pharmacophore found in numerous biologically active compounds. The presence of this heterocycle in "this compound" would make it a valuable starting material for the synthesis of complex, polycyclic molecules with potential therapeutic applications. The cyanomethyl ester group offers a reactive site for various chemical transformations, allowing for the facile introduction of new functionalities or the coupling with other molecular fragments.

    Precursor for Advanced Chemical Scaffolds

    The core structure of 4-(quinolin-2-yl)benzoic acid is a rigid scaffold that can be elaborated upon to create diverse chemical libraries. The cyanomethyl ester of this acid could serve as a key precursor for the generation of advanced chemical scaffolds. For instance, the nitrile group could be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, leading to a wide array of novel heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry and materials science.

    Role in the Development of New Synthetic Methodologies

    The dual functionality of the cyanomethyl ester group (ester and nitrile) within a single molecule presents opportunities for the development of new synthetic methodologies. Chemists could explore selective transformations of either the ester or the nitrile, or develop tandem reactions that involve both groups. The quinoline core could also influence the reactivity of the cyanomethyl ester, potentially leading to novel and unexpected chemical behavior that could be harnessed for synthetic innovation.

    Contribution to Diversity-Oriented Synthesis (DOS)

    Diversity-oriented synthesis aims to create structurally diverse and complex small molecules for high-throughput screening and the discovery of new biological probes and drug leads. A molecule like this compound, with its multiple functional groups and rigid core, would be an excellent starting point for a DOS campaign. By systematically modifying the quinoline ring, the benzoate (B1203000) linker, and the cyanomethyl group, a large and diverse library of compounds could be rapidly generated, expanding the accessible chemical space for biological exploration.

    Q & A

    Q. What protocols validate the compound’s role in catalytic cycles or co-crystal formations?

    • Methodology :
    • XAS (X-ray Absorption Spectroscopy) : Probe metal coordination environments in catalytic intermediates.
    • SCXRD (Single-Crystal X-ray Diffraction) : Resolve co-crystal structures with host molecules (e.g., cyclodextrins) to study supramolecular interactions .

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